4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide
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Overview
Description
4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a dimethylamino group and a pyrimidinylphenyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the pyrimidinylphenyl moiety through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-2-oxobut-3-enoic acid ethyl ester
- 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Uniqueness
Compared to similar compounds, 4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-11-18(25)23-19(21-13)15-5-4-6-16(12-15)22-20(26)14-7-9-17(10-8-14)24(2)3/h4-12H,1-3H3,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGQSBFTGUYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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